molecular formula C19H15BrO4 B3523280 6-bromo-2-naphthyl 3,4-dimethoxybenzoate

6-bromo-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B3523280
M. Wt: 387.2 g/mol
InChI Key: ZHQITOUBWMOGPH-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl 3,4-dimethoxybenzoate is an aromatic ester comprising a naphthyl backbone substituted with a bromine atom at the 6-position and esterified with 3,4-dimethoxybenzoic acid. The structural features of this compound—including the electron-donating methoxy groups, electron-withdrawing bromine, and extended aromatic system—impart unique physicochemical properties. Such compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO4/c1-22-17-8-5-14(11-18(17)23-2)19(21)24-16-7-4-12-9-15(20)6-3-13(12)10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQITOUBWMOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-naphthyl 3,4-dimethoxybenzoate typically involves the esterification of 6-bromo-2-naphthol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The naphthyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted naphthyl derivatives.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 6-bromo-2-naphthyl 3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

6-bromo-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 6-bromo-2-naphthyl 3,4-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Positional Isomers of Dimethoxybenzoates

Substituent positioning on the benzoate ring critically impacts solubility, electronic properties, and intermolecular interactions. highlights copper(II) dimethoxybenzoates with 2,3-, 3,5-, and 2,6-dimethoxy configurations:

Table 1: Properties of Copper(II) Dimethoxybenzoates

Compound Solubility (mol·dm⁻³) Magnetic Moment Range (BM)
Cu(II) 3,5-dimethoxybenzoate ~10⁻⁵ 0.67–1.75
Cu(II) 2,3-dimethoxybenzoate ~10⁻⁴ 0.47–1.47
Cu(II) 2,6-dimethoxybenzoate ~10⁻² 0.46–1.47
  • Solubility Trends : 3,5- < 2,3- < 2,6-. The higher solubility of 2,6-dimethoxybenzoate is attributed to reduced steric hindrance and balanced inductive effects. For 6-bromo-2-naphthyl 3,4-dimethoxybenzoate, the 3,4-methoxy groups may enhance solubility compared to 3,5-isomers but reduce it relative to 2,6-analogs due to closer proximity of substituents .
  • Electronic Effects: Methoxy groups exert mesomeric (+M) and inductive (-I) effects.

Comparison with Bromo-Substituted Benzoate Derivatives

Bromine introduction modifies steric bulk, electronic density, and applications. describes methyl 6-amino-2-bromo-3-methoxybenzoate, where bromine at the 2-position and methoxy at the 3-position serve as a pharmaceutical intermediate. Key comparisons:

  • Reactivity : Bromine at the 2-position (in ) may direct electrophilic substitution differently than at the 6-position in the naphthyl derivative. The latter’s bromine could hinder rotation or participate in halogen bonding .
  • Applications : Brominated benzoates are pivotal in Suzuki coupling and nucleophilic substitution. The naphthyl group in this compound may expand utility in polymers or fluorescent materials, whereas ’s compound is tailored for drug synthesis .

Structural and Crystallographic Comparisons

Crystal structures of tryptamine 3,4-dimethoxybenzoate () reveal monoclinic packing (space group P2/c) with distinct conformations of the aminoethyl group. For this compound:

  • Hydrogen Bonding : Methoxy oxygen atoms in 3,4-positions may participate in intermolecular H-bonding, similar to ’s compound, but bromine’s electronegativity could introduce additional dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-naphthyl 3,4-dimethoxybenzoate
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6-bromo-2-naphthyl 3,4-dimethoxybenzoate

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